molecular formula C12H17N3S B4768550 1-Cyclopentyl-3-(6-methylpyridin-2-yl)thiourea

1-Cyclopentyl-3-(6-methylpyridin-2-yl)thiourea

Cat. No.: B4768550
M. Wt: 235.35 g/mol
InChI Key: DCMQGMUVRWPDQQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(6-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of cyclopentylamine with 6-methylpyridine-2-isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-Cyclopentyl-3-(6-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures to achieve the desired products.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(6-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiourea moiety is known to interact with metal ions, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-Cyclopentyl-3-(6-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methylpyridin-2-yl)thiourea: Similar in structure but with a different substitution pattern on the pyridine ring.

    N-(6-Methylpyridin-2-yl)thiourea: Lacks the cyclopentyl group, which may affect its chemical and biological properties.

    N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine:

Properties

IUPAC Name

1-cyclopentyl-3-(6-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-9-5-4-8-11(13-9)15-12(16)14-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMQGMUVRWPDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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